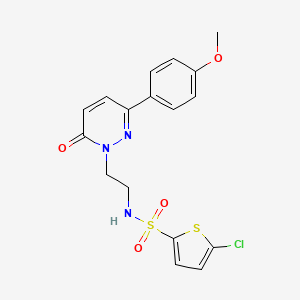
5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H16ClN3O4S2 and its molecular weight is 425.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a chloro-substituted thiophene ring, a pyridazinone moiety, and a sulfonamide group. The combination of these functional groups suggests diverse mechanisms of action, particularly in the modulation of cellular pathways relevant to cancer and other diseases.
- Molecular Formula : C₁₄H₁₄ClN₃O₃S
- Molecular Weight : Approximately 317.79 g/mol
- LogP : Indicates moderate lipophilicity, which is favorable for biological activity.
The compound primarily acts as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in epigenetic regulation. By inhibiting HDACs, it alters histone acetylation levels, leading to significant changes in gene expression. This modulation can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology.
Anticancer Activity
Research indicates that similar pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with structural similarities to this compound can inhibit cell proliferation and promote apoptosis in various cancer cell lines. Notably, the compound has been evaluated against several human cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics .
Table 1: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SK-OV-3 (Ovarian) | < 10 | HDAC Inhibition |
| NCI-H460 (Lung) | < 15 | HDAC Inhibition | |
| DU-145 (Prostate) | < 12 | HDAC Inhibition |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds related to this compound:
- In vitro Studies : A study demonstrated that the compound significantly inhibited the growth of SK-OV-3 cells with an IC50 value indicating potent cytotoxicity. The mechanism was linked to its ability to disrupt tubulin polymerization, which is critical for cancer cell division .
- In vivo Models : Animal models have shown that similar compounds can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents. This suggests a synergistic effect that could enhance treatment outcomes for cancer patients .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability, making it suitable for further development as an oral therapeutic agent.
Propiedades
IUPAC Name |
5-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-25-13-4-2-12(3-5-13)14-6-8-16(22)21(20-14)11-10-19-27(23,24)17-9-7-15(18)26-17/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRZUPNZHVBJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













